molecular formula C14H15N5O2 B14368213 N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide CAS No. 92295-31-3

N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide

Cat. No.: B14368213
CAS No.: 92295-31-3
M. Wt: 285.30 g/mol
InChI Key: ZESCWKVHDMIXFJ-UHFFFAOYSA-N
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Description

N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. The compound also features a hydrazone linkage, which is a functional group consisting of a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide typically involves the condensation of 4-methyl-6-oxo-3H-pyrimidine-2-carbohydrazide with 4-formylphenylacetamide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can significantly increase the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, the hydrazone linkage can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide can be compared with other similar compounds, such as:

    Pyrazoles: These compounds also contain nitrogen atoms in their ring structure and exhibit similar chemical reactivity.

    Imidazoles: Another class of nitrogen-containing heterocycles with comparable biological activities.

    Pyrimidines: The parent structure of the compound, which shares similar chemical properties and reactivity.

The uniqueness of this compound lies in its specific hydrazone linkage and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

92295-31-3

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

N-[4-[[(4-methyl-6-oxo-1H-pyrimidin-2-yl)hydrazinylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C14H15N5O2/c1-9-7-13(21)18-14(16-9)19-15-8-11-3-5-12(6-4-11)17-10(2)20/h3-8H,1-2H3,(H,17,20)(H2,16,18,19,21)

InChI Key

ZESCWKVHDMIXFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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